molecular formula C23H21F3N2O3S B2551393 (E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)acrylamide CAS No. 896606-63-6

(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)acrylamide

Cat. No.: B2551393
CAS No.: 896606-63-6
M. Wt: 462.49
InChI Key: SPGBCRBNYZOGLV-ONNFQVAWSA-N
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Description

(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)acrylamide is a synthetic, research-grade chemical compound designed for investigative purposes only. This complex molecule is characterized by its acrylamide backbone, a 3,4-dimethoxyphenyl group, and a thiazole ring system bearing a 4-(trifluoromethyl)phenyl substituent. The presence of the trifluoromethyl group is a common strategy in medicinal chemistry to enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets . The compound's core structure shares features with other bioactive molecules documented in scientific literature. The acrylamide functional group is known for its ability to interact with biological nucleophiles , while the thiazole ring is a privileged scaffold in drug discovery, frequently associated with diverse biological activities . The specific combination of these moieties suggests potential for interaction with various enzymatic pathways and cellular targets. This product is provided exclusively for non-human research applications. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the specific safety data sheet (SDS) prior to use and handle the compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N2O3S/c1-30-19-9-3-15(13-20(19)31-2)4-10-21(29)27-12-11-18-14-32-22(28-18)16-5-7-17(8-6-16)23(24,25)26/h3-10,13-14H,11-12H2,1-2H3,(H,27,29)/b10-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPGBCRBNYZOGLV-ONNFQVAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)acrylamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound's structure can be broken down as follows:

  • Core Structure : An acrylamide backbone.
  • Substituents :
    • A 3,4-dimethoxyphenyl group.
    • A trifluoromethyl group attached to a thiazole ring.
    • An ethyl linker connecting the thiazole to the acrylamide.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's ability to cross cellular membranes.

  • Target Interaction : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes or receptors involved in signaling pathways related to inflammation and cancer progression.
  • Structure-Activity Relationship (SAR) : Modifications in the phenyl and thiazole rings have been shown to significantly alter biological activity, indicating that these groups are critical for the compound's efficacy.

Biological Activity Overview

The following table summarizes key biological activities reported for this compound:

Biological Activity Effect Reference
Anticancer ActivityInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces cytokine release in vitro
Enzyme InhibitionInhibits COX-II with IC50 = 0.2 μM
TRPM8 ModulationActs as an agonist with EC50 = 11 μM

Anticancer Effects

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study reported an IC50 value indicating effective inhibition of cell proliferation in breast and prostate cancer models.

Anti-inflammatory Properties

Another study highlighted its potential as an anti-inflammatory agent. The compound was shown to significantly reduce the levels of pro-inflammatory cytokines in macrophage cultures, suggesting a mechanism that may involve modulation of NF-kB signaling pathways.

Research Findings

Recent research has focused on optimizing the structure of this compound to enhance its biological activity and selectivity. SAR studies have indicated that:

  • Substituents at the para position of the aromatic rings can significantly influence both potency and selectivity.
  • The introduction of bulky groups can enhance receptor binding affinity.

Scientific Research Applications

Structural Formula

The structural formula of the compound can be represented as follows:

  • Molecular Formula : C₁₉H₁₈F₃N₃O₄S
  • Molecular Weight : 421.43 g/mol

Key Functional Groups

  • Acrylamide Group : Exhibits potential for polymerization and biological activity.
  • Thiazole Ring : Known for its role in pharmaceuticals, particularly in antimicrobial and anticancer agents.
  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.

Medicinal Chemistry

Anticancer Activity

Recent studies have shown that compounds similar in structure to (E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)acrylamide exhibit significant anticancer properties. For example, a related thiazole derivative demonstrated a mean growth inhibition (GI50) value of 15.72 μM against various human tumor cell lines, indicating its potential as an anticancer agent .

CompoundGI50 Value (μM)Target Cancer Cell Lines
Thiazole Derivative15.72Human Tumor Cells

Mechanism of Action

The proposed mechanism involves the inhibition of tubulin polymerization, which is crucial for cancer cell division. This suggests that the compound may interfere with the mitotic spindle formation during cell division, leading to apoptosis in cancer cells .

Materials Science

Polymerization Studies

The acrylamide functionality allows this compound to be utilized in polymer synthesis. Research has indicated that acrylamide derivatives can undergo radical polymerization to form hydrogels, which are useful in drug delivery systems and tissue engineering applications.

ApplicationDescription
Drug Delivery SystemsHydrogels formed from acrylamide derivatives can encapsulate drugs, allowing for controlled release.
Tissue EngineeringThe biocompatibility of hydrogels makes them suitable scaffolds for cell growth and tissue regeneration.

Agricultural Chemistry

Pesticidal Properties

The trifluoromethyl group present in the compound enhances its biological activity, making it a candidate for developing new agrochemicals. Compounds with similar structures have been explored for their efficacy as herbicides and insecticides due to their ability to disrupt biological pathways in pests .

Case Study 1: Anticancer Efficacy

A study conducted by the National Cancer Institute evaluated the anticancer potential of a thiazole-derived compound structurally related to this compound. The results showed that the compound exhibited significant cytotoxicity against a panel of cancer cell lines, reinforcing its potential as a lead compound for further development .

Case Study 2: Polymer Applications

Research published in Molecules explored the use of acrylamide derivatives in creating hydrogels for drug delivery applications. The study highlighted how incorporating thiazole rings into the polymer matrix improved drug loading capacity and release profiles .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Table 1: Key Structural Comparisons
Compound Name Molecular Formula (Estimated) Key Substituents Heterocycle Notable Functional Groups
Target Compound C23H22F3N3O3S 3,4-dimethoxyphenyl, CF3-phenyl Thiazole (4-yl) Acrylamide, thiazole
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide C11H8Cl2N2OS 3,4-dichlorophenyl Thiazole (2-yl) Acetamide, thiazole
3-(4-Isobutylphenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide C20H19F3N2O2 Isobutylphenyl, CF3O-phenyl None Acrylamide
5-Acetyl-4-amino-N-(4-(dimethylamino)phenyl)-2-(phenylamino)thiophene-3-carboxamide C21H23N5O2S Dimethylamino-phenyl, phenylamino Thiophene Carboxamide, acetyl

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 3,4-dimethoxyphenyl group enhances electron density, contrasting with the electron-withdrawing 3,4-dichlorophenyl group in . This difference may influence solubility and binding affinity in biological systems.
  • Trifluoromethyl vs. Trifluoromethoxy : The CF3 group in the target compound offers greater lipophilicity and metabolic stability compared to the CF3O group in , which may increase membrane permeability .

Comparison with Analogs :

  • : Uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for acetamide-thiazole coupling, a method applicable to the target compound .
  • : Employs triethylamine and ethanol reflux for thiophene-carboxamide formation, suggesting solvent and base compatibility for similar acrylamides .
Table 2: Inferred Properties Based on Structural Analogs
Property Target Compound 2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide 3-(4-Isobutylphenyl)-N-(CF3O-phenyl)acrylamide
Molecular Weight ~477.5 g/mol ~287.1 g/mol ~384.4 g/mol
logP (Estimated) ~3.8 (highly lipophilic) ~2.9 ~3.5
Solubility Low in water, high in DMSO Moderate in polar aprotic solvents Low in water
Potential Bioactivity Kinase inhibition, antimicrobial Antimicrobial, enzyme inhibition Anti-inflammatory, CNS activity

Notes:

  • The target’s dimethoxy groups may improve aqueous solubility compared to dichloro analogs but reduce it relative to CF3O-containing compounds .
  • Thiazole rings often confer antimicrobial activity, as seen in , suggesting the target may share this trait.

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